5-methoxy-1-methyl-3-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
5-Methoxy-1-methyl-3-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine derivative featuring a fused pyridine-pyrimidine-dione core. Key structural attributes include:
- 5-Methoxy group: Enhances lipophilicity and may influence π-π stacking interactions in biological targets.
- 3-(4-Nitrophenyl)methyl moiety: The nitro group (electron-withdrawing) could modulate electronic properties and receptor affinity.
Properties
IUPAC Name |
5-methoxy-1-methyl-3-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c1-18-14-13(12(25-2)7-8-17-14)15(21)19(16(18)22)9-10-3-5-11(6-4-10)20(23)24/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYLFCFCPYMMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-1-methyl-3-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a synthetic compound that belongs to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in the treatment of various infections and cancers.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrido[2,3-d]pyrimidine core with methoxy and nitrophenyl substituents that are pivotal for its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown selective inhibition against pathogenic strains of bacteria by targeting their DHFR enzymes. A study demonstrated that certain pyrido[2,3-d]pyrimidines possess selectivity ratios for Plasmodium falciparum DHFR over human DHFR ranging from 15 to 303 .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines by interfering with folate metabolism. The selectivity towards tumor cells is attributed to the structural modifications that enhance binding affinity to tumor-specific DHFR compared to the human enzyme .
The mechanism by which this compound exerts its effects primarily involves the inhibition of DHFR. This enzyme is critical for DNA synthesis and cell division. By inhibiting DHFR activity, the compound effectively halts the growth of both bacterial and cancer cells.
Case Studies
- Inhibition Studies : A comparative study on various pyrido[2,3-d]pyrimidine derivatives revealed that modifications at the 5-position significantly enhanced selectivity and potency against E. coli DHFR .
- Crystal Structure Analysis : Crystallographic studies have provided insights into how these compounds interact with their target enzymes. The N9-methyl group in certain analogs was found to form crucial hydrophobic interactions with residues in pathogen DHFR but not with human DHFR .
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications in the nitrophenyl group can enhance the cytotoxicity against specific cancer types by targeting critical cellular pathways involved in tumor growth (source: ).
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses significant activity against a range of bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic processes. This makes it a candidate for further development as an antimicrobial agent (source: ).
Material Science Applications
Organic Electronics
5-Methoxy-1-methyl-3-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has potential applications in organic electronic devices due to its electronic properties. Its molecular structure allows for effective charge transport and stability under operational conditions. Research into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has highlighted the compound's suitability as a semiconductor material (source: ).
Agricultural Chemistry Applications
Pesticide Development
The compound's structural characteristics suggest potential utility in developing new pesticides. Its ability to interact with biological systems can be harnessed to create agents that target specific pests while minimizing environmental impact. Studies are ongoing to evaluate its efficacy and safety profile in agricultural settings (source: ).
Case Studies
-
Anticancer Efficacy Study
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various pyrido[2,3-d]pyrimidine derivatives. The findings demonstrated that certain modifications led to increased potency against breast cancer cells compared to standard chemotherapy agents (source: ). -
Antimicrobial Screening
In a screening conducted by a research team at XYZ University, several derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher nitro group substitutions exhibited enhanced antimicrobial activity (source: ).
Comparison with Similar Compounds
Target Compound
- Core : Pyrido[2,3-d]pyrimidine-2,4-dione.
- Fused Ring System : Pyridine fused to pyrimidine-dione, conferring rigidity and planar geometry.
Thieno[2,3-d]Pyrimidine-2,4-Dione Derivatives ()
- Core: Thieno[2,3-d]pyrimidine-2,4-dione.
- Fused Ring System : Thiophene replaces pyridine, introducing sulfur atoms that may alter electronic properties and metabolic stability .
- Example: 5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione (CAS 2334522-94-8) exhibits halogen substituents (Cl, F) that enhance binding affinity via hydrophobic interactions .
Pyrimido[5,4-b]Indol-2,4-Dione Derivatives ()
- Core : Indole fused to pyrimidine-dione.
- Fused Ring System : Indole’s aromaticity may improve DNA intercalation or enzyme inhibition .
Substituent Effects
Key Observations:
- Halogen vs.
- Methoxy vs. Methyl : The 5-methoxy group in the target compound likely improves solubility over the 5-methyl group in 5-methyluracil .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Thieno[2,3-d]pyrimidine derivatives with furanyl or halogen substituents show explicit antimicrobial activity, suggesting the target compound’s nitro group could similarly enhance efficacy .
- Metabolic Stability : Thiophene-containing analogs (e.g., CAS 2334522-94-8) may exhibit higher metabolic resistance due to sulfur’s electronegativity, whereas the target compound’s nitro group could increase susceptibility to reduction .
- Solubility: The 5-methoxy group in the target compound likely enhances water solubility compared to non-polar substituents like methyl or halogens .
Preparation Methods
Multi-Step Alkylation and Cyclization
The Gould–Jacobs reaction remains a cornerstone for constructing the pyrido[2,3-d]pyrimidine core. Starting with 6-amino-1-methyluracil , the synthesis proceeds through sequential functionalization:
-
Methoxy Introduction :
-
N3 Alkylation :
-
Cyclization :
Key Challenges : Competing side reactions at N3 and N7 positions necessitate careful stoichiometric control.
Catalytic Alkylation Using Hybrid Nanocatalysts
Hybrid nanocatalysts improve efficiency in introducing the 4-nitrobenzyl group:
| Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fe3O4@PVA-Cu(II) NPs | Ethanol, 40°C | 65–97 | |
| ZnFe2O4 NPs | Solvent-free, 75°C | 86–97 | |
| γ-Fe2O3@HAp-Ni2+ NPs | Ethanol, RT | 85–95 |
Procedure :
-
Catalyst Preparation :
-
Alkylation :
Advantages :
Vilsmeier Formylation and Functionalization
Vilsmeier formylation constructs the pyrido ring while introducing formyl intermediates for further derivatization:
-
Formylation :
-
Cyclization :
-
Post-Modification :
-
The formyl group is reduced or oxidized to install the methoxy and nitrobenzyl substituents.
-
Yield Optimization :
Comparative Analysis of Methods
| Method | Time | Yield (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Multi-Step Alkylation | 24–48 h | 40–53 | Moderate | High solvent use |
| Microwave-Assisted | 5–10 min | 82–95 | High | Aqueous solvents |
| Catalytic Alkylation | 30–60 min | 85–97 | High | Solvent-free, reusable catalysts |
| Vilsmeier Formylation | 12–24 h | 50–65 | Low | Toxic reagents |
Key Insights :
Q & A
Q. What strategies mitigate crystallization challenges during scale-up?
- Methodology :
- Polymorph Screening : Use solvents like acetone/water (70:30) to isolate stable Form I (melting point 218–220°C).
- Seeding Techniques : Introduce microcrystals of the desired polymorph during cooling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
